Phosphite

説明

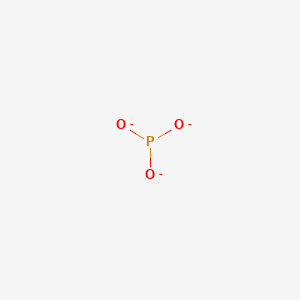

Structure

3D Structure

特性

IUPAC Name |

phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O3P/c1-4(2)3/q-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSJGOWTSHOLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3P-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164154 | |

| Record name | Phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.972 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Black granular powder; [National Institute of Standards and Technology MSDS] | |

| Record name | Phosphate rock and Phosphorite, calcined | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14901-63-4, 65996-94-3 | |

| Record name | Phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14901-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphate rock and Phosphorite, calcined | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphate rock and Phosphorite, calcined | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and molecular structure of the phosphite ion. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and other fields where an understanding of phosphorus chemistry is crucial. This document presents quantitative data in structured tables, details experimental protocols for key characterizations and syntheses, and includes visualizations of molecular structure and reaction pathways.

Molecular Structure of the this compound Ion

The this compound ion, most commonly encountered as [HPO₃]²⁻ in neutral to basic conditions, possesses a distinct molecular geometry that dictates its chemical behavior. The central phosphorus atom is in the +3 oxidation state.[1]

The geometry of the this compound ion ([PO₃]³⁻) is trigonal pyramidal.[2][3] This arrangement is a consequence of the central phosphorus atom being bonded to three oxygen atoms and having one lone pair of electrons, leading to a tetrahedral electron geometry but a trigonal pyramidal molecular shape.[4] This structure results in a net dipole moment, making the this compound ion a polar molecule.[3]

Quantitative Structural Data

The precise bond angles and lengths of the this compound ion can vary slightly depending on the specific salt and its crystal structure. However, the following table summarizes typical values.

| Parameter | Value | Reference |

| O-P-O Bond Angle | ~97.9° - 106° | [3][4] |

| P-O Bond Length | ~1.51 Å | |

| P-H Bond Length (in HPO₃²⁻) | ~1.32 pm | [5] |

Visualization of the this compound Ion Structure

The following diagram illustrates the trigonal pyramidal structure of the this compound ion ([PO₃]³⁻), showcasing the central phosphorus atom, the three oxygen atoms, and the lone pair of electrons on the phosphorus atom which influences the geometry.

Chemical Properties of this compound

This compound exhibits a range of chemical properties, most notably its behavior as a diprotic acid and its strong reducing capabilities.

Acid-Base Properties

Phosphorous acid (H₃PO₃) is the conjugate acid of the this compound ion. It is a diprotic acid, meaning it can donate two protons. The third hydrogen atom is directly bonded to the phosphorus atom and is not acidic.[5] The dissociation equilibria are as follows:

H₃PO₃ + H₂O ⇌ H₃O⁺ + H₂PO₃⁻ (pKa₁ ≈ 1.3)[5][6] H₂PO₃⁻ + H₂O ⇌ H₃O⁺ + HPO₃²⁻ (pKa₂ ≈ 6.7)[5][6]

| Dissociation Step | pKa | Reference |

| H₃PO₃ ⇌ H⁺ + H₂PO₃⁻ | 1.3 | [5][6] |

| H₂PO₃⁻ ⇌ H⁺ + HPO₃²⁻ | 6.7 | [5][6] |

Redox Properties

The this compound ion is a potent reducing agent due to the presence of phosphorus in the +3 oxidation state, which can be readily oxidized to the more stable +5 state found in phosphate (PO₄³⁻).[1] The standard redox potential for the this compound/phosphate couple is significantly negative, indicating its strong reducing power.

| Redox Couple | Standard Potential (E₀') | Reference |

| PO₄³⁻ / HPO₃²⁻ | ~ -0.65 V to -0.69 V | [2][7] |

This reducing ability allows this compound to react with various oxidizing agents. For instance, in an acidic solution, this compound can be oxidized by permanganate, which is reduced to Mn²⁺.

Reaction of this compound with Permanganate

The following diagram outlines the key steps in the oxidation of this compound by permanganate in an acidic medium.

Experimental Protocols

Synthesis of Triethyl this compound

This protocol describes the synthesis of triethyl this compound from phosphorus trichloride and ethanol.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Absolute ethanol (C₂H₅OH)

-

Diethylaniline (C₆H₅N(C₂H₅)₂)

-

Dry petroleum ether (b.p. 40-60 °C)

-

Three-necked flask

-

Sealed stirrer

-

Reflux condenser

-

Dropping funnel

Procedure: [8]

-

In a 3-liter three-necked flask, prepare a solution of 138 g (3 moles) of absolute ethanol and 447 g (3 moles) of freshly distilled diethylaniline in 1 liter of dry petroleum ether.

-

Fit the flask with a sealed stirrer, an efficient reflux condenser, and a 500-ml dropping funnel.

-

Charge the dropping funnel with a solution of 137.5 g (1 mole) of freshly distilled phosphorus trichloride in 400 ml of dry petroleum ether.

-

Cool the flask in a cold-water bath and begin vigorous stirring.

-

Add the phosphorus trichloride solution from the dropping funnel at a rate that maintains a gentle boil in the reaction mixture. This addition should take approximately 30 minutes.

-

After the addition is complete, heat the mixture under gentle reflux for about 1 hour with continuous stirring.

-

Allow the mixture to cool to room temperature and then filter to remove the diethylaniline hydrochloride precipitate.

-

Wash the precipitate with two 100-ml portions of dry petroleum ether.

-

Combine the filtrate and washings and concentrate the solution by distillation at water-bath temperature using a Vigreux column.

-

Transfer the residue to a pear-shaped flask and distill under vacuum through a Vigreux column.

-

Collect the product at 57–58°C/16 mm Hg. The expected yield of colorless triethyl this compound is approximately 138 g (83%).

Characterization of this compound by ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the characterization of phosphorus-containing compounds. This protocol provides a general method for the analysis of a this compound sample.

Materials and Equipment:

-

This compound-containing sample

-

Deuterated solvent (e.g., D₂O)

-

NMR tubes (5 mm)

-

NMR spectrometer with a phosphorus probe

Procedure:

-

Sample Preparation:

-

Accurately weigh a representative amount of the this compound-containing sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O for inorganic phosphites). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the millimolar range.

-

Transfer the solution to a 5 mm NMR tube.

-

-

-

Insert the NMR tube into the spectrometer.

-

Tune and match the phosphorus probe to the correct frequency.

-

Acquire a one-dimensional ³¹P NMR spectrum. Typical parameters include:

-

Pulse angle: 30-90°

-

Relaxation delay: 1-5 seconds (should be optimized based on the T₁ of the phosphorus nucleus)

-

Number of scans: Dependent on the sample concentration, typically ranging from 16 to 1024 scans.

-

-

Proton decoupling is often used to simplify the spectrum by removing ¹H-³¹P coupling.

-

-

Data Analysis:

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum using an external or internal standard (e.g., 85% H₃PO₄ at 0 ppm).

-

The chemical shift of the this compound peak will be characteristic. For HPO₃²⁻, the chemical shift is typically observed in the range of 2 to 7 ppm.

-

Integrate the peak area for quantitative analysis if a standard of known concentration is used.

-

Applications in Research and Development

The unique properties of phosphites make them valuable in various applications:

-

Synthesis of Organophosphorus Compounds: this compound esters are key intermediates in the synthesis of a wide range of organophosphorus compounds, including phosphonates, through reactions like the Michaelis-Arbuzov reaction.

-

Reducing Agents: Their strong reducing capabilities are utilized in various chemical transformations.

-

Ligands in Homogeneous Catalysis: this compound esters serve as ligands for metal catalysts in industrial processes such as hydroformylation and hydrocyanation.

-

Agrochemicals: Some this compound salts are used as fungicides.

-

Stabilizers: this compound esters are employed as stabilizers in polymers.

This guide has provided a detailed examination of the molecular structure and chemical properties of this compound, supported by quantitative data and experimental protocols. A thorough understanding of these fundamental aspects is essential for the effective application of this compound-based chemistry in research, development, and industrial processes.

References

- 1. global.oup.com [global.oup.com]

- 2. Anaerobic dissimilatory this compound oxidation, an extremely efficient concept of microbial electron economy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Phosphorous acid - Wikipedia [en.wikipedia.org]

- 6. Phosphorous Acid - SYNTHETIKA [synthetikaeu.com]

- 7. Microbial this compound Oxidation and Its Potential Role in the Global Phosphorus and Carbon Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Phosphorus NMR and its application to metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Enduring Legacy of the C-P Bond: A Technical Guide to the History and Discovery of Phosphite Compounds

For Immediate Release

A comprehensive technical guide exploring the rich history, discovery, and evolving applications of phosphite and phosphonate compounds. This whitepaper is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of key synthetic methodologies, biosynthetic pathways, and the impact of these unique organophosphorus molecules.

Introduction: From Alchemical Glow to Modern Medicine

The story of this compound compounds is intrinsically linked to the discovery of elemental phosphorus itself. In 1669, the alchemist Hennig Brandt, in his quest for the philosopher's stone, isolated a glowing white substance from urine, which he named "phosphorus," meaning "light-bearer."[1][2] This serendipitous discovery laid the groundwork for the entire field of organophosphorus chemistry. However, it was not until the 19th and 20th centuries that the unique properties of compounds featuring a direct carbon-phosphorus (C-P) bond began to be understood and harnessed.

The first synthesis of a bisphosphonate was achieved in 1897 by Von Baeyer and Hofmann.[3] These compounds, characterized by two phosphonate groups attached to the same carbon atom, would later form the basis of an important class of drugs for treating osteoporosis.[3] A pivotal moment in the history of naturally occurring phosphonates came in 1959 with the discovery of 2-aminoethylphosphonic acid (ciliatine) in protozoa, marking the first identification of a C-P bond in a biological system.[4][5] This discovery opened the floodgates to the identification of a vast array of phosphonate natural products with diverse biological activities, including antibiotics, herbicides, and antiviral agents.[4][6]

This technical guide will delve into the key milestones in the discovery of this compound and phosphonate compounds, provide detailed experimental protocols for their synthesis, and explore the intricate biosynthetic pathways that produce these remarkable molecules. Furthermore, we will examine their mechanisms of action and their impact on cellular signaling, highlighting their significance in drug development and biotechnology.

Key Synthetic Methodologies

The construction of the stable C-P bond is a cornerstone of organophosphorus chemistry. Two of the most significant and widely utilized methods are the Michaelis-Arbuzov reaction and the Horner-Wadsworth-Emmons reaction.

The Michaelis-Arbuzov Reaction

First reported by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, this reaction has become a fundamental tool for the formation of phosphonates.[7] The reaction typically involves the treatment of a trialkyl this compound with an alkyl halide to yield a dialkyl phosphonate.[8]

Logical Relationship of the Michaelis-Arbuzov Reaction:

Experimental Protocol: Classical Synthesis of Diethyl Benzylphosphonate [9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl this compound (1.2 equivalents).

-

Heating: Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or 31P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

Purification: After the reaction is complete, allow the mixture to cool to room temperature. Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonate carbanion.[10] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, which simplifies purification.[10] The stereochemical outcome of the reaction can be controlled to favor either the (E)- or (Z)-alkene.[11]

The Phosphinothricin Biosynthetic Pathway

Phosphinothricin (PPT) is a potent herbicide and the active component of several commercial products. It is produced as part of a tripeptide, phosphinothricin-ala-ala (PTT), by Streptomyces species. [12][13] Phosphinothricin Tripeptide (PTT) Biosynthesis:

Modern Discovery: Genome Mining

The advent of genomics has revolutionized the discovery of new natural products, including phosphonates. Genome mining approaches leverage the identification of key biosynthetic genes, such as pepM, to predict the potential of an organism to produce phosphonates. [14][15] Workflow for Genome Mining of Phosphonate Biosynthetic Gene Clusters:

Experimental Protocol: Bioinformatics Workflow for Identifying Phosphonate Biosynthetic Gene Clusters [16]

-

Database Mining: Utilize bioinformatics tools such as BLAST to search protein or nucleotide databases for homologs of the PEP mutase (pepM) gene.

-

Gene Cluster Analysis: Employ software like antiSMASH to analyze the genomic region surrounding the identified pepM gene to identify the complete biosynthetic gene cluster (BGC). [16]3. Functional Annotation: Annotate the functions of the genes within the BGC to predict the biosynthetic pathway and the potential structure of the final phosphonate product.

-

Comparative Genomics: Compare the identified BGC with known phosphonate biosynthetic gene clusters to assess its novelty.

-

Prioritization: Prioritize BGCs for experimental validation based on their novelty and predicted biological activity.

Phosphonates and Cellular Signaling

The structural similarity of phosphonates to phosphates and carboxylates allows them to act as potent and specific inhibitors of enzymes involved in a variety of cellular signaling pathways. [17] A prominent example is the herbicide phosphinothricin (glufosinate), which is a potent inhibitor of glutamine synthetase. [4]This inhibition leads to a toxic accumulation of ammonia within plant cells, disrupting photosynthesis and ultimately causing cell death. [4]The mechanism involves phosphinothricin occupying the glutamate binding site of the enzyme, leading to its irreversible inhibition. [6][18] In the realm of drug development, phosphonate-containing compounds have been designed to target a range of enzymes. For instance, bisphosphonates are known to inhibit farnesyl pyrophosphate synthase in the mevalonate pathway, which is crucial for protein prenylation and osteoclast function. [19]More recently, phosphonate-based probes have been developed for activity-based protein profiling to identify novel drug targets and study protein-protein interactions. [3][20]Some acyclic nucleoside phosphonates have also been shown to induce apoptosis in cancer cells through the modulation of MAPK signaling pathways. Inhibition of Glutamine Synthetase by Phosphinothricin:

Conclusion

From their initial discovery as a mysterious glowing substance to their current role as essential tools in medicine, agriculture, and research, this compound and phosphonate compounds have had a profound impact on science. Their unique chemical stability and ability to mimic biological phosphates and carboxylates make them a fascinating and versatile class of molecules. The continued exploration of their biosynthesis through genome mining promises the discovery of novel compounds with new and exciting biological activities. As our understanding of their interactions with cellular signaling pathways deepens, the potential for developing new therapeutic agents and research tools based on the phosphonate scaffold remains immense. This technical guide serves as a foundational resource for researchers poised to contribute to the next chapter in the history of these remarkable compounds.

References

- 1. Herbicide phosphinothricin causes direct stimulation hormesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glufosinate - Wikipedia [en.wikipedia.org]

- 5. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. global.oup.com [global.oup.com]

- 14. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of phosphonic acid natural products by mining the genomes of 10,000 actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. floraandfona.org.in [floraandfona.org.in]

- 17. evo-chemical.com [evo-chemical.com]

- 18. The crystal structure of phosphinothricin in the active site of glutamine synthetase illuminates the mechanism of enzymatic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 20. Small molecules that target phosphorylation dependent protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Overlooked Player: Phosphite's Crucial Role in the Biogeochemical Phosphorus Cycle

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the grand narrative of the biogeochemical phosphorus (P) cycle, phosphate (PO₄³⁻) has long held the spotlight as the primary biologically available form of this essential nutrient. However, a growing body of evidence reveals the significant, albeit often overlooked, role of reduced phosphorus compounds, particularly phosphite (PO₃³⁻ or HPO₃²⁻). This technical guide delves into the core of this compound's involvement in the global P cycle, offering a comprehensive overview of its microbial-mediated transformations, the enzymatic machinery involved, and its ecological implications. For researchers, a deeper understanding of the this compound redox cycle opens new avenues for investigating microbial metabolism, nutrient limitation, and even the origins of life. For professionals in drug development, the unique enzymatic pathways associated with this compound metabolism present potential targets for novel therapeutic interventions.

This compound in the Environment: A Hidden Reservoir

Contrary to earlier assumptions of its rarity, this compound is now recognized as a widespread component of the total dissolved P pool in diverse environments, from terrestrial soils to aquatic ecosystems. Its presence suggests a dynamic redox component within the traditionally viewed, largely oxidative, phosphorus cycle.

Quantitative Data on this compound Concentrations

The concentration of this compound in the environment can vary significantly depending on the location and prevailing redox conditions. While phosphate remains the dominant species, this compound can constitute a surprisingly substantial fraction of the total dissolved phosphorus.

| Environment | This compound Concentration | Percentage of Total Dissolved P | Reference |

| Various Environments | 0.1 - 1.3 µM | 1% - 33% | [1] |

| Diverse Environments | - | 10% - 30% | [2] |

| Surface Waters | up to 1 µM | - | [3] |

| Eutrophic Freshwater Lake (Lake Taihu) | 0.01 ± 0.01 to 0.17 ± 0.01 µM | 1% - 10% of phosphate | [4] |

| Municipal Wastewater Treatment Plant (Influent) | 4.62 ± 1.00 to 34.30 ± 3.49 µg P L⁻¹ | 0.15% to 2.27% of TSP | [5] |

| Municipal Wastewater Treatment Plant (Effluent) | 1.15 ± 0.5 to 4.42 ± 0.9 µg P L⁻¹ | - | [5] |

TSP: Total Soluble Phosphorus

Microbial Transformations of this compound: The Key to the Cycle

The kinetic stability of this compound means that its transformation in the environment is primarily driven by microbial activity. Microorganisms have evolved sophisticated enzymatic machinery to utilize this compound in two distinct metabolic processes: assimilatory and dissimilatory this compound oxidation.

Assimilatory this compound Oxidation (APO)

In phosphate-limited environments, some microorganisms can oxidize this compound to phosphate, which is then incorporated into cellular biomass (e.g., nucleic acids, phospholipids). This process, known as assimilatory this compound oxidation (APO), allows these organisms to use this compound as a phosphorus source. The key enzyme in this pathway is NAD⁺-dependent this compound dehydrogenase (PtxD).

Dissimilatory this compound Oxidation (DPO)

A more recently discovered and energetically significant process is dissimilatory this compound oxidation (DPO). In this anaerobic process, certain chemolithoautotrophic bacteria use this compound as an electron donor for energy conservation and carbon fixation, with phosphate being excreted as a waste product.[2][6] DPO is an incredibly exergonic process, with the this compound/phosphate redox couple having a very low standard potential (E₀' = -650 mV).[2][7] This metabolism is believed to be ancient and may have played a crucial role in early life on Earth when this compound was potentially more abundant.

The Enzymatic Core: this compound Dehydrogenase

The central enzyme in microbial this compound oxidation is This compound dehydrogenase (PTDH) , which catalyzes the NAD⁺-dependent oxidation of this compound to phosphate.

Reaction: HPO₃²⁻ + NAD⁺ + H₂O → HPO₄²⁻ + NADH + H⁺

Kinetic Parameters of this compound Dehydrogenase

The kinetic properties of PTDH have been characterized from various organisms, revealing a highly efficient enzyme.

| Enzyme Source/Variant | Substrate | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Reference |

| Pseudomonas stutzeri (17X-PsPTDH) | NAD⁺ | - | - | 1.3 x 10⁶ (k_cat/K_ia*K_HPi) | [8] |

| Ralstonia scardovi (RsPtxD Wild-type) | NAD⁺ | 7.7 ± 2.3 | - | - | [9] |

| Ralstonia scardovi (RsPtxD Wild-type) | NADP⁺ | 418 ± 38.7 | - | - | [9] |

| Ralstonia scardovi (RsPtxD_AR mutant) | NADP⁺ | 56 ± 5.1 | - | - | [9] |

| Ralstonia scardovi (RsPtxD_HARRA mutant) | NADP⁺ | 2.9 ± 0.5 | - | 44.1 (µM⁻¹min⁻¹) | [9] |

| PTDH Variants (TS-PTDH) | NMN⁺ | - | - | ~3-fold lower than A155N | [10] |

| PTDH Variants (A155N) | NMN⁺ | - | - | ~3-fold higher than TS-PTDH | [10] |

Experimental Protocols

A deeper understanding of this compound's role in the P cycle relies on robust experimental methodologies. The following sections outline key protocols for the study of this compound-metabolizing microorganisms and the analysis of this compound in environmental samples.

Isolation and Cultivation of this compound-Oxidizing Bacteria

Objective: To enrich and isolate bacteria capable of utilizing this compound as a sole phosphorus source.

Principle: This method relies on selective enrichment in a defined medium where this compound is the only available phosphorus source. Only organisms capable of oxidizing this compound to phosphate for assimilation will be able to grow.

Methodology:

-

Sample Collection: Collect soil, sediment, or water samples from diverse environments.

-

Enrichment Medium: Prepare a minimal medium (e.g., MOPS-buffered medium) containing a carbon source (e.g., glucose or succinate), essential minerals, and a nitrogen source, but lacking a conventional phosphate source.[11]

-

Phosphorus Source: Supplement the medium with a low concentration of this compound (e.g., 0.5 mM) as the sole phosphorus source.[11]

-

Inoculation and Incubation: Inoculate the medium with the environmental sample and incubate under appropriate conditions (e.g., aerobically at 37°C).

-

Serial Dilution and Plating: After observing growth (indicated by turbidity), perform serial dilutions and plate onto solid medium containing this compound as the sole P source to obtain isolated colonies.

-

Verification: Test the ability of the isolates to grow in liquid cultures with this compound as the sole phosphorus source and confirm the absence of growth in control media lacking any phosphorus source.

This compound Dehydrogenase Enzyme Assay

Objective: To determine the activity of this compound dehydrogenase in cell extracts or purified enzyme preparations.

Principle: The activity of PTDH is measured by monitoring the rate of NADH production, which absorbs light at 340 nm. The increase in absorbance at 340 nm is directly proportional to the enzyme activity.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM MOPS, pH 7.25 or 100 mM Tris-HCl, pH 7.4).[12][13]

-

Substrates: Add NAD⁺ and this compound to the reaction mixture. The concentrations should be varied to determine kinetic parameters, with one substrate held at a saturating concentration while the other is varied.[9]

-

Enzyme Preparation: Add the cell extract or purified enzyme to the reaction mixture to initiate the reaction.[13]

-

Spectrophotometric Measurement: Immediately place the reaction mixture in a spectrophotometer and monitor the increase in absorbance at 340 nm over time. The molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹) is used to calculate the rate of NADH production.[9]

-

Data Analysis: The initial reaction rates are plotted against the substrate concentration and the data are fitted to the Michaelis-Menten equation to determine K_M and V_max.

Determination of this compound in Environmental Samples by Ion Chromatography

Objective: To quantify the concentration of this compound in water samples.

Principle: Ion chromatography (IC) with suppressed conductivity detection separates anions based on their affinity for a stationary phase. This compound can be separated from other common anions and quantified by its conductivity signal.

Methodology:

-

Sample Preparation: Filter water samples to remove particulate matter. For samples with complex matrices, a cleanup step using a pretreatment cartridge may be necessary to reduce interferences.

-

Instrumentation: Use an ion chromatograph equipped with a guard column (e.g., Dionex IonPac™ AG 11-HC RFIC™), an analytical column (e.g., Dionex IonPac™ AS 11-HC RFIC™), and a suppressed conductivity detector.[4]

-

Eluent: A gradient elution using sodium hydroxide (NaOH) and deionized water is typically employed to achieve separation.[4]

-

Injection: Inject a specific volume of the sample (e.g., 500 µL) into the IC system.[4]

-

Detection and Quantification: this compound is identified based on its retention time, and the peak area is used for quantification against a calibration curve prepared with known concentrations of this compound standards.

-

Verification: For complex matrices, confirmation can be achieved using two-dimensional IC or IC coupled with mass spectrometry (IC-MS).[4]

Visualizing the Pathways and Processes

Diagrams are essential for conceptualizing the complex interactions within the this compound cycle. The following visualizations, created using the DOT language, illustrate key pathways and experimental workflows.

Signaling Pathways

Caption: Assimilatory this compound oxidation (APO) pathway.

Caption: Dissimilatory this compound oxidation (DPO) pathway.

Experimental Workflows

Caption: Workflow for isolating this compound-oxidizing bacteria.

Conclusion and Future Directions

The recognition of this compound as an active component of the biogeochemical phosphorus cycle challenges the traditional phosphate-centric view and highlights the importance of redox chemistry in P transformations. For researchers, this opens up new frontiers in understanding microbial ecology, the evolution of metabolic pathways, and the potential for life in extreme environments. The unique enzymatic machinery involved in this compound metabolism, particularly this compound dehydrogenase, offers intriguing possibilities for biotechnological applications and as a potential target for novel antimicrobial agents. Future research should focus on a more comprehensive global mapping of this compound concentrations, the discovery and characterization of novel this compound-metabolizing organisms, and the elucidation of the regulatory networks governing this compound oxidation pathways. This will undoubtedly lead to a more complete and nuanced understanding of the intricate dance of phosphorus in the Earth's systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbial this compound Oxidation and Its Potential Role in the Global Phosphorus and Carbon Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The diversity and evolution of microbial dissimilatory this compound oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of this compound in a eutrophic freshwater lake by suppressed conductivity ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A physiological and genomic investigation of dissimilatory this compound oxidation in Desulfotignum phosphitoxidans strain FiPS-3 and in microbial enrichment cultures from wastewater treatment sludge [escholarship.org]

- 7. The diversity and evolution of microbial dissimilatory this compound oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzyme Architecture: Activation of this compound Dehydrogenase-Catalyzed Hydride Transfer by NAD+ Cofactor Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Engineering Cofactor Specificity of a Thermostable this compound Dehydrogenase for a Highly Efficient and Robust NADPH Regeneration System [frontiersin.org]

- 10. Directed evolution of this compound dehydrogenase to cycle noncanonical redox cofactors via universal growth selection platform - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Pre-Steady State Studies of this compound Dehydrogenase Demonstrate that Hydride Transfer is Fully Rate-Limiting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Unraveling the Biological Dichotomy: A Technical Guide to Phosphite and Phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental biological differences between phosphite (Phi) and phosphate (Pi), two phosphorus oxyanions with distinct chemical properties and divergent roles in living systems. While structurally similar, their biological functions are profoundly different, a distinction with significant implications for cellular metabolism, signaling, and the development of novel therapeutic and agricultural strategies. This document provides a comprehensive overview of their disparate metabolic fates, their impact on cellular signaling pathways, and the experimental methodologies used to elucidate these differences.

Core Chemical and Metabolic Distinctions

Phosphate is the fully oxidized and biologically available form of phosphorus, an essential component of fundamental biomolecules such as deoxyribonucleic acid (DNA), ribonucleic acid (RNA), adenosine triphosphate (ATP), and phospholipids.[1] In contrast, this compound is a more reduced form of phosphorus (PO33- vs. PO43-) and cannot be directly utilized by most organisms as a phosphorus source for growth and metabolism.[2][3] The key distinction lies in the oxidation state of the phosphorus atom, which is +5 in phosphate and +3 in this compound. This seemingly subtle chemical difference has profound biological consequences.

While plants and many microbes readily absorb this compound through phosphate transporters, they lack the enzymatic machinery to oxidize it to phosphate.[2][3] Consequently, this compound can accumulate in cells and interfere with phosphate-sensing and signaling pathways, often leading to a state of "perceived" phosphate sufficiency even under conditions of actual phosphate starvation.[4] This can disrupt normal physiological responses to nutrient limitation.[2][4] However, certain soil microorganisms possess the enzyme this compound dehydrogenase (PtxD), which can oxidize this compound to phosphate, making it bioavailable.[3][5]

| Feature | Phosphate (Pi) | This compound (Phi) | References |

| Chemical Formula | PO43- | HPO32- / PO33- | |

| Oxidation State of P | +5 | +3 | |

| Biological Role | Essential nutrient; component of DNA, RNA, ATP, phospholipids | Not a direct nutrient for most organisms; acts as a biostimulant and fungicide | [1][2][3] |

| Metabolic Fate | Readily incorporated into organic molecules | Not metabolized by most plants and animals; can be oxidized to Pi by some microbes | [2][3] |

| Uptake Mechanism | Via high- and low-affinity phosphate transporters | Via phosphate transporters | [2][3] |

Impact on Cellular Signaling and Physiology

Phosphate is not merely a structural component but also a critical signaling molecule that regulates a multitude of cellular processes.[6] In mammals, extracellular phosphate levels influence key signaling cascades, including the fibroblast growth factor receptor (FGFR), Raf/mitogen-activated protein kinase/ERK kinase (MEK)/extracellular signal-regulated kinase (ERK), and Akt pathways.[6] These pathways are integral to cell growth, proliferation, and differentiation.

This compound, due to its structural similarity to phosphate, can act as a competitive inhibitor of phosphate-dependent processes and interfere with phosphate signaling.[7][8] In plants, the application of this compound has been shown to suppress the expression of a suite of phosphate starvation response (PSR) genes, such as high-affinity phosphate transporters and acid phosphatases.[2] This suppression occurs because the plant's phosphate-sensing machinery mistakes this compound for phosphate, leading to a downregulation of the adaptive responses necessary to acquire more phosphorus from the environment.[4]

The fungicidal properties of this compound are also linked to its interference with phosphorus metabolism in oomycetes, a group of plant pathogens.[9] By disrupting essential phosphate-dependent pathways in these organisms, this compound can inhibit their growth and protect plants from infection.[9]

Phosphate Signaling Pathway

The following diagram illustrates a simplified mammalian phosphate signaling pathway. Elevated extracellular phosphate can activate this cascade, leading to changes in gene expression.

This compound's Interference with Phosphate Starvation Response

This diagram illustrates how this compound can disrupt the normal phosphate starvation response in plants.

Quantitative Data Summary

The biological effects of this compound are often concentration-dependent. While it can act as a biostimulant at low concentrations in phosphate-sufficient conditions, it can be toxic at higher concentrations, especially in phosphate-deficient organisms.[10][11]

| Parameter | Phosphate (Pi) | This compound (Phi) | Organism/System | Reference |

| Growth Effect | Essential for growth | Inhibitory at high concentrations, especially under Pi-deficiency | Arabidopsis thaliana | [12] |

| Phosphate Uptake | Substrate | Competitive inhibitor | Tobacco BY-2 cells | [7] |

| Gene Expression (e.g., AtPT2) | Downregulated by high Pi | Suppresses induction under Pi starvation | Arabidopsis thaliana | [2] |

| Acid Phosphatase Activity | Induced by low Pi | Suppresses induction under Pi starvation | Brassica napus | [2] |

Experimental Protocols

Distinguishing the biological effects of this compound and phosphate requires specific experimental methodologies. Below are outlines of key protocols.

Protocol: Quantification of Phosphate and this compound in Plant Tissue

Objective: To determine the concentrations of inorganic phosphate and this compound in plant tissues.

Methodology:

-

Tissue Homogenization:

-

Harvest and immediately freeze plant tissue in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

-

Extract the powder with a suitable buffer (e.g., 10% (w/v) trichloroacetic acid).

-

-

Phosphate Quantification (Colorimetric Assay):

-

A common method is the Molybdate Blue assay.

-

Principle: In an acidic solution, phosphate reacts with molybdate to form a phosphomolybdate complex. This complex is then reduced (e.g., with ascorbic acid) to form a stable blue-colored compound.

-

Procedure:

-

Mix the tissue extract with the molybdate reagent.

-

Add the reducing agent and incubate for color development.

-

Measure the absorbance at a specific wavelength (e.g., 820 nm) using a spectrophotometer.

-

Quantify the phosphate concentration by comparing the absorbance to a standard curve prepared with known phosphate concentrations.

-

-

-

This compound Quantification:

-

This compound does not react with the molybdate reagent under the conditions used for phosphate determination.

-

To measure this compound, it must first be oxidized to phosphate. This can be achieved by heating the sample with an oxidizing agent (e.g., potassium persulfate) in an acidic solution.

-

The total phosphate concentration (initial phosphate + phosphate from oxidized this compound) is then measured using the Molybdate Blue assay.

-

The this compound concentration is calculated by subtracting the initial phosphate concentration from the total phosphate concentration.

-

Protocol: Assessing the Phosphate Starvation Response (PSR) in Arabidopsis thaliana

Objective: To evaluate the effect of this compound on the molecular and physiological markers of the phosphate starvation response.

Methodology:

-

Plant Growth Conditions:

-

Germinate and grow Arabidopsis thaliana seedlings on a phosphate-sufficient agar medium.

-

Transfer seedlings to one of three experimental conditions:

-

Phosphate-sufficient medium (+Pi)

-

Phosphate-deficient medium (-Pi)

-

Phosphate-deficient medium supplemented with this compound (-Pi + Phi)

-

-

-

Analysis of PSR Markers:

-

Root Architecture: After a defined period, measure primary root length and the number and length of lateral roots. Phosphate starvation typically leads to increased lateral root growth.

-

Anthocyanin Accumulation: Visually assess and quantify the accumulation of purple anthocyanin pigments in the leaves, a classic symptom of phosphate deficiency.

-

Gene Expression Analysis (qRT-PCR):

-

Harvest root and shoot tissues separately.

-

Extract total RNA and synthesize complementary DNA (cDNA).

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known PSR marker genes (e.g., AtPT1, AtPT2, AtIPS1, AtRNS1). Compare the expression levels between the different treatment groups.

-

-

Experimental Workflow Diagram

Implications for Drug Development and Research

The distinct biological activities of this compound and its derivatives, phosphonates, have opened avenues for their application in medicine. Phosphonates, which contain a stable carbon-phosphorus bond, are analogues of phosphates and can act as potent and selective enzyme inhibitors.[13] For example, bisphosphonates are a class of drugs used to treat bone disorders like osteoporosis by inhibiting farnesyl pyrophosphate synthase, an enzyme in the mevalonate pathway.[13]

The ability of this compound to be taken up by phosphate transporters can be exploited for the targeted delivery of drugs. By attaching a phosphonate group to a therapeutic molecule, it may be possible to enhance its uptake into cells via these transporters. This prodrug approach could improve the efficacy and reduce the side effects of certain drugs.[8]

Furthermore, understanding the intricacies of phosphate and this compound signaling is crucial for developing therapies for diseases associated with phosphate dysregulation, such as chronic kidney disease and certain genetic disorders. The use of this compound as a research tool to dissect phosphate signaling pathways continues to provide valuable insights into these complex biological processes.[12]

References

- 1. Phosphate and this compound have a differential impact on the proteome and phosphoproteome of Arabidopsis suspension cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an Analog of Phosphate, Suppresses the Coordinated Expression of Genes under Phosphate Starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphate vs this compound: Part One | Progressive Crop Consultant [progressivecrop.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Transport and compartmentation of this compound in higher plant cells--kinetic and P nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: a novel P fertilizer for weed management and pathogen control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphate vs this compound: Part Three | Progressive Crop Consultant [progressivecrop.com]

- 10. The functional mechanisms of this compound and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The functional mechanisms of this compound and its applications in crop plants [frontiersin.org]

- 12. Differentiating phosphate-dependent and phosphate-independent systemic phosphate-starvation response networks in Arabidopsis thaliana through the application of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Enigmatic Presence of Phosphite: A Technical Guide to its Natural Sources and Occurrence

For Immediate Release – In the grand biogeochemical theater, phosphorus has long been typecast in its fully oxidized role: phosphate (PO₄³⁻). However, a growing body of evidence reveals a more nuanced narrative, starring the reduced and chemically distinct phosphite (HPO₃²⁻). This technical guide synthesizes current research on the natural origins and distribution of this compound in the environment, providing a comprehensive resource for researchers, scientists, and drug development professionals interested in this overlooked yet significant phosphorus species.

This compound is a kinetically stable, highly soluble form of phosphorus that can constitute a significant fraction—reportedly 10% to 30%—of the total dissolved phosphorus in various environments.[1][2] Its presence challenges the traditional view of the phosphorus cycle as a process devoid of major redox transformations and opens new avenues for understanding microbial metabolism, prebiotic chemistry, and nutrient dynamics.

Natural Sources of Environmental this compound

The origins of this compound in the contemporary environment are both ancient and ongoing, stemming from abiotic and biotic processes.

Abiotic Sources:

-

Geothermal Systems: Pristine geothermal pools, considered analogs of early Earth environments, have been identified as a source of this compound.[3][4] These high-energy systems can facilitate the reduction of phosphate to this compound.

-

Meteorite Corrosion: Iron-nickel phosphide minerals, such as schreibersite, are common in meteorites.[5][6] The aqueous corrosion of these extraterrestrial materials on Earth's surface releases a variety of phosphorus species, including significant amounts of this compound.[6][7][8] This process is considered a crucial source of reactive phosphorus for the origin of life.[5]

-

Lightning Strikes: The immense energy of lightning can reduce phosphate minerals in rocks and soil to form phosphides and phosphites within glassy structures called fulgurites.[9][10][11][12] Annually, lightning may produce hundreds to thousands of kilograms of this compound and hypothis compound, representing a continuous terrestrial source.[9]

Biotic and Anthropogenic Sources:

While less defined than abiotic routes, biological processes are also implicated in this compound's presence. It has been proposed as a downstream product in the biosynthesis or degradation of phosphonates, which are organic compounds containing a direct carbon-phosphorus bond.[13] Furthermore, this compound is released into the environment through the industrial production and degradation of organophosphorus compounds, including some fungicides and industrial chemicals.[14]

Occurrence and Quantitative Data

This compound is widely distributed across various environmental compartments, from terrestrial soils to aquatic ecosystems. Although kinetically stable, its concentration is influenced by localized redox conditions and microbial activity.

| Environmental Compartment | Location | This compound (PO₃²⁻) Concentration | Phosphate (PO₄³⁻) Concentration | Reference |

| Geothermal Pool | Hot Creek Gorge, CA, USA | 0.06 ± 0.02 µM | 0.05 ± 0.01 µM | [3][4] |

| Geothermal Stream | Hot Creek Gorge, CA, USA | < 0.04 µM (Detection Limit) | 1.06 ± 0.36 µM | [3][4] |

| Tap Water | N/A | <0.25 µg/L | N/A | [15] |

| Surface Water | N/A | <0.25 µg/L | N/A | [15] |

| Wastewater Effluent | N/A | <0.25 µg/L | N/A | [15] |

| Soil | N/A | ~1.6 µg/kg | N/A | [15] |

Table 1: Reported Concentrations of this compound in Various Environmental Samples.

Biogeochemical Cycling of this compound

The biogeochemical cycling of this compound is primarily driven by microbial oxidation, a process that converts this compound into the biologically ubiquitous phosphate. This transformation is a key link in the phosphorus redox cycle and occurs via two main pathways: Assimilatory this compound Oxidation (APO) and Dissimilatory this compound Oxidation (DPO).[1][2][14]

Assimilatory this compound Oxidation (APO): In this process, microorganisms oxidize this compound to phosphate for nutritional purposes, incorporating the resulting phosphate into cellular components like nucleic acids and phospholipids.[1] This pathway is catalyzed by the NAD⁺-dependent enzyme This compound Dehydrogenase (PtxD) .[1][16] This ability is widespread, with studies showing that 10-67% of culturable bacteria can utilize this compound as their sole phosphorus source.[17][18]

Dissimilatory this compound Oxidation (DPO): A more recently discovered metabolic pathway, DPO involves the use of this compound as an electron donor for energy conservation, much like other chemolithotrophic processes.[2][19] The oxidation of this compound to phosphate is a highly exergonic reaction (Eº' = -650 mV), making it the most energetically favorable inorganic electron donor known.[19][20] This metabolism allows certain anaerobic bacteria, such as Desulfotignum phosphitoxidans, to couple this compound oxidation to the reduction of sulfate or carbon dioxide for growth.[2] The key enzyme in this process is an AMP-dependent this compound dehydrogenase that facilitates a unique form of substrate-level phosphorylation.[21][22]

Experimental Protocols for this compound Detection

The accurate quantification of this compound in environmental matrices is challenging due to its low concentrations and potential for oxidation during sampling and analysis.[23] Several sophisticated analytical methods have been developed to address these issues.

Method 1: Ion Chromatography with Suppressed Conductivity

This is a widely used technique for separating and quantifying anions, including this compound and phosphate.

-

Principle: The sample is injected into an ion chromatograph (IC) where it passes through a guard column and an analytical column. These columns contain a stationary phase that separates ions based on their affinity. A chemical suppressor is used post-column to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. Detection is achieved using a conductivity detector.

-

Sample Preparation: Water samples are typically filtered through a 0.22 µm filter to remove particulates. Soil samples require an extraction step, often with deionized water or a mild extractant, followed by filtration.

-

Instrumentation:

-

Guard Column: Dionex IonPac™ AG11-HC RFIC™ (2 x 50 mm) or similar.[15]

-

Analytical Column: Dionex IonPac™ AS11-HC RFIC™ (2 x 250 mm) or similar.[15]

-

Eluent: A gradient of sodium hydroxide (NaOH) is commonly used. For example, a gradient from 2% to 88% of 45 mM NaOH.[15]

-

Flow Rate: Approximately 0.3 mL/min.[15]

-

Detection: Suppressed conductivity detector.

-

-

Quantification: Peak areas are compared to those of known concentration standards to determine the this compound concentration in the sample. The presence of this compound can be confirmed by spiking the sample with a known standard and observing the increase in the corresponding peak area.[3]

Method 2: Advanced High-Sensitivity Methods

For ultra-trace concentrations, more advanced techniques are employed, often coupling chromatography with mass spectrometry or using pre-concentration techniques.

-

DGT-IC-ICP-MS/MS: This novel approach combines Diffusive Gradients in Thin Films (DGT) for in-situ sampling and pre-concentration, followed by Ion Chromatography (IC) for separation, and tandem Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS) for highly sensitive detection.[24] This method can achieve detection limits as low as 0.033 µg P/L.[24]

-

Fluorometric Assay: A high-throughput method utilizes the NAD⁺-dependent oxidation of this compound by a thermostable this compound dehydrogenase.[25] The resulting NADH is coupled to the reduction of a non-fluorescent dye (resazurin) to a highly fluorescent product (resorufin), allowing for sensitive quantification.[13][25] This assay has a detection limit of around 3 µM and is applicable to a wide range of biological and environmental samples.[25]

Conclusion and Future Directions

The recognition of this compound as an active component of the global phosphorus cycle fundamentally alters our understanding of this critical element's biogeochemistry. Its natural occurrence, driven by diverse geological and extraterrestrial inputs, and its central role in novel microbial metabolisms highlight a dynamic phosphorus redox cycle. For researchers in environmental science, microbiology, and astrobiology, the study of this compound offers fertile ground for discovery. For drug development professionals, the unique enzymatic pathways involved in this compound metabolism, such as this compound dehydrogenase, could present novel targets or be harnessed for biocatalytic applications, such as cofactor regeneration.[16][26] Continued research, aided by increasingly sensitive analytical techniques, will undoubtedly uncover further complexities in the environmental journey of this compound, from prebiotic catalyst to microbial fuel.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbial this compound Oxidation and Its Potential Role in the Global Phosphorus and Carbon Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of geothermal this compound using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. USF researchers: Life-producing phosphorus carried to Earth by meteorites | EurekAlert! [eurekalert.org]

- 6. Results of an Eight-Year Extraction of Phosphorus Minerals within the Seymchan Meteorite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aqueous corrosion of phosphide minerals from iron meteorites: a highly reactive source of prebiotic phosphorus on the surface of the early Earth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eight Years in Ultrapure Water | News | Astrobiology [astrobiology.nasa.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Study: Lightning Strikes Can Create Phosphites on Earth’s Surface | Sci.News [sci.news]

- 12. A rare, naturally formed mineral has been found in the aftermath of a lightning bolt | WLRN [wlrn.org]

- 13. Exploring the Phosphorus Redox Biogeochemical Cycle with this compound [escholarship.org]

- 14. The functional mechanisms of this compound and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 16. Mechanism and applications of this compound dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 18. Most probable number quantification of hypothis compound and this compound oxidizing bacteria in natural aquatic and terrestrial environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. pnas.org [pnas.org]

- 21. pnas.org [pnas.org]

- 22. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 23. In situ sampling and speciation method for measuring dissolved this compound at ultratrace concentrations in the natural environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. escholarship.org [escholarship.org]

- 26. Crystal Structures of this compound Dehydrogenase Provide Insights into Nicotinamide Cofactor Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Phosphite in Soil: A Technical Guide to its Role as a Reduced Form of Phosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphite (Phi), a reduced form of phosphate (Pi), is a highly soluble and mobile phosphorus compound increasingly prevalent in agricultural and natural ecosystems. While structurally similar to phosphate, the primary bioavailable form of phosphorus, this compound cannot be directly metabolized by most plants and can interfere with phosphate starvation responses.[1][2][3] However, its unique chemical properties and interactions with soil microbiota and plants have positioned it as a multifaceted molecule with roles as a biostimulant, fungicide, and, under specific conditions, a slow-release phosphorus source.[4][5][6] This guide provides a comprehensive technical overview of this compound in the soil environment, detailing its microbial oxidation, plant uptake and signaling, and analytical methodologies for its quantification.

Chemical Properties and Soil Dynamics

Phosphorus exists in several oxidation states, with phosphate (+5) being the most oxidized and thermodynamically stable form in aerobic soils.[7] this compound, with phosphorus in the +3 oxidation state, is characterized by the presence of a direct P-H bond, rendering it structurally distinct from phosphate (P-O bonds).[2] This structural difference has profound implications for its behavior in soil.

Key Characteristics:

-

High Solubility: this compound salts are generally more soluble than their phosphate counterparts, which makes them less prone to precipitation with cations like calcium, iron, and aluminum in the soil.[8][9] This high solubility increases its mobility in the soil solution.[10]

-

Reduced Sorption: Compared to phosphate, this compound exhibits lower reactivity with soil mineral surfaces, leading to reduced fixation and greater potential for leaching.[7]

-

Chemical Oxidation: Abiotic oxidation of this compound to phosphate in soil is a very slow process, often taking weeks to months, and is generally not considered a significant pathway for plant nutrition on agriculturally relevant timescales.[7][11]

Microbial Oxidation of this compound

The primary mechanism for the conversion of this compound to plant-available phosphate in the soil is microbial oxidation.[7] A diverse range of soil microorganisms, including bacteria, fungi, and actinomycetes, can utilize this compound as a phosphorus source, particularly under phosphate-limiting conditions.[7][11]

Two main microbial oxidation pathways have been identified:

-

Assimilatory this compound Oxidation (APO): In this process, microorganisms oxidize this compound to phosphate for direct incorporation into their biomass.[1][10] This is an energy-efficient process for acquiring phosphorus.[1] The key enzyme responsible for this pathway is This compound dehydrogenase (PtxD) , which catalyzes the NAD+-dependent oxidation of this compound to phosphate.[12][13]

-

Dissimilatory this compound Oxidation (DPO): Certain anaerobic bacteria can use this compound as an electron donor for their energy metabolism, coupling its oxidation to the reduction of substances like sulfate or carbon dioxide.[10][14][15] This process is highly exergonic due to the low redox potential of the this compound/phosphate couple.[11][16] A key enzyme in this pathway is the recently discovered AMP-dependent this compound dehydrogenase (ApdA) .[16][17]

Plant-Phosphite Interactions

Plants can readily absorb this compound through the same phosphate transporters in their roots and leaves.[2][18] Once inside the plant, this compound is highly mobile and translocated throughout the xylem and phloem.[4] However, a critical distinction is that plants lack the enzymatic machinery, specifically the PtxD enzyme, to oxidize this compound to phosphate.[2][3]

This inability to metabolize this compound leads to several complex physiological responses:

-

Phosphate Starvation Response (PSR) Suppression: this compound can interfere with the plant's internal signaling pathways that detect phosphate deficiency.[10][19] The plant perceives this compound as phosphate, which suppresses critical responses to low phosphate availability, such as the enhancement of root hair formation and the upregulation of high-affinity phosphate transporters.[4][19] This "pseudo phosphate sufficiency" can lead to phosphorus deficiency symptoms even when phosphate is present in the soil.[19]

-

Toxicity at High Concentrations: Accumulation of this compound within plant cells can be toxic, leading to stunted growth, root damage, and leaf necrosis, particularly under phosphate-deficient conditions.[10][20][21] The severity of toxicity is often linked to the plant's overall phosphorus nutritional status.[1]

-

Biostimulant and Priming Effects: At low concentrations and with sufficient phosphate supply, this compound can act as a biostimulant, promoting root growth and increasing biomass.[5] It has also been shown to prime plant defense responses by activating signaling pathways associated with key plant hormones like abscisic acid (ABA), salicylic acid (SA), and jasmonic acid (JA), enhancing resistance to pathogens and abiotic stress.[1][10][18]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound's effects on plants and its transformation in soil.

Table 1: Effects of this compound on Plant Growth

| Plant Species | This compound Application | Phosphate Status | Observed Effect | Reference |

| Lettuce, Tomato, Banana | 50% Pi / 50% Phi (Hydroponic) | Sufficient | Improved biomass and foliar area | [4] |

| Sweet Potato | Increasing doses of Phi | Not specified | Decreased growth velocity, length, and dry weight | [4] |

| Maize | Foliar spray | Sub-optimal Pi | Severe negative growth effects | [20] |

| Wheat | Foliar spray | Sufficient | Increased root biomass by ~30% | |

| Strawberry | Foliar spray | Sufficient | Improved fruit quality and defense mechanisms | [4] |

Table 2: Microbial Oxidation of this compound

| Organism | Pathway | Key Enzyme | Conditions | Oxidation Rate | Reference |

| Pseudomonas stutzeri | Assimilatory (APO) | This compound Dehydrogenase (PtxD) | Aerobic | NAD+ dependent | [7][13] |

| Desulfotignum phosphitoxidans | Dissimilatory (DPO) | AMP-dependent this compound Dehydrogenase (ApdA) | Anaerobic, Sulfate-reducing | - | [7][16][17] |

| Candidatus Phosphitivorax anaerolimi | Dissimilatory (DPO) | Not specified | Anaerobic | - | [22] |

| Mixed Soil Microbiota | Not specified | Not specified | Aerobic | Half-life of ~15 weeks | [7] |

Experimental Protocols

Protocol for Determination of Phosphate and this compound in Soil Extracts by Ion Chromatography

This method allows for the simultaneous quantification of phosphate and this compound in soil water extracts.

1. Soil Extraction: a. Weigh 10 g of air-dried soil into a 250 mL flask. b. Add 200 mL of a sulfuric acid/ammonium sulfate extracting solution (e.g., 0.0125 M H₂SO₄ with (NH₄)₂SO₄).[23] c. Shake the suspension intermittently for 30 minutes. d. Filter the suspension through a fine filter paper (e.g., Whatman No. 42) to obtain a clear soil extract.[23]

2. Ion Chromatography (IC) Analysis: a. Instrumentation: Use an ion chromatograph equipped with a suppressed conductivity detector, a guard column (e.g., Dionex IonPac™ AG11-HC), and an analytical column (e.g., Dionex IonPac™ AS11-HC).[22] b. Eluent Gradient: Prepare a gradient using two solutions: (A) 45 mM Sodium Hydroxide (NaOH) and (B) distilled deionized water. A typical gradient program is as follows:

- 0-13.4 min: 2% A, 98% B

- 13.5-24.1 min: 40% A, 60% B

- 24.2-29.0 min: 88% A, 12% B

- 29.1-37.0 min: 2% A, 98% B (re-equilibration)[22] c. Injection: Inject a filtered aliquot of the soil extract (e.g., 25 µL or 500 µL loop) into the IC system.[22] d. Quantification: Prepare a series of mixed standards containing known concentrations of phosphate and this compound. Create a calibration curve by plotting peak area against concentration for each anion. Determine the concentrations in the soil extracts by comparing their peak areas to the calibration curve.

Protocol for Spectrophotometric Determination of Phosphate (Molybdenum Blue Method)

This colorimetric method is widely used for determining phosphate concentrations in environmental samples. Note: This method measures phosphate and will not differentiate it from this compound.

1. Reagent Preparation: a. Ammonium Molybdate Solution: Dissolve 5 g of ammonium molybdate in 100 mL of water. Transfer to a 500 mL volumetric flask. Slowly and carefully add 160 mL of concentrated sulfuric acid. Cool and dilute to 500 mL with water.[23] b. Ascorbic Acid: Use solid ascorbic acid crystals.

2. Sample and Standard Preparation: a. Prepare a soil extract as described in Protocol 5.1, step 1. b. Prepare a series of phosphate standards (e.g., 0.5 to 3.0 mg/L) from a stock solution of potassium dihydrogen phosphate (KH₂PO₄).[24] c. In separate conical flasks, pipette 10 mL of the soil extract and each standard. Add 20 mL of water.

3. Color Development: a. To each flask, add 2 mL of the molybdate solution and a spatula of ascorbic acid crystals.[23] b. Slowly heat the solutions to boiling. A blue color will develop, the intensity of which is proportional to the phosphate concentration.[23][24] c. Allow the solutions to cool to room temperature.

4. Spectrophotometric Measurement: a. Set a spectrophotometer to a wavelength of approximately 740 nm.[24] b. Use a reagent blank (containing all reagents but no phosphate) to zero the instrument. c. Measure the absorbance of each standard and the soil extract sample. d. Create a standard curve by plotting absorbance versus the concentration of the standards. Determine the phosphate concentration of the soil extract from this curve.

Signaling Pathways

This compound's interaction with plant signaling is complex. It primarily interferes with the phosphate starvation response (PSR) signaling pathway.

Under low phosphate conditions, the PSR signaling cascade is activated, leading to a suite of physiological and molecular changes to enhance phosphate acquisition.[4][10] When this compound is taken up by the cell, it is recognized by the phosphate sensing machinery, which then represses the PSR pathway.[19] Because the plant cannot utilize the this compound metabolically, it effectively starves for phosphorus while its primary defense against this starvation is disabled.[1] Concurrently, this compound accumulation can trigger separate defense and stress-related signaling cascades, leading to its biostimulant and fungicidal effects.[1][18]

Conclusion

This compound represents a unique and complex component of the soil phosphorus cycle. Its high solubility and mobility distinguish it from phosphate, and its primary conversion to a bioavailable form is dependent on microbial activity. While it cannot serve as a direct nutrient for plants, its ability to interfere with phosphate signaling and induce defense responses makes it a molecule of significant interest. For researchers and developers, understanding the dual nature of this compound—its potential toxicity under phosphate-limiting conditions and its beneficial biostimulant effects when managed correctly—is crucial for its effective and safe application in agricultural and environmental contexts. Further research into the specific microbial communities that drive this compound oxidation and the precise molecular targets of this compound within plant signaling pathways will continue to illuminate the multifaceted role of this reduced phosphorus compound.

References

- 1. The functional mechanisms of this compound and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phosphate vs this compound: Part One | Progressive Crop Consultant [progressivecrop.com]

- 4. This compound: a novel P fertilizer for weed management and pathogen control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A Powerful Yet Misunderstood Biostimulant - Eutrema [eutrema.co.uk]

- 6. uniumbioscience.com [uniumbioscience.com]

- 7. mdpi.com [mdpi.com]

- 8. uniumbioscience.com [uniumbioscience.com]

- 9. Phosphorus Cycle | Southwest Research and Outreach Center [swroc.cfans.umn.edu]

- 10. Frontiers | The functional mechanisms of this compound and its applications in crop plants [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism and applications of this compound dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AMP-dependent this compound dehydrogenase, a phosphorylating enzyme in dissimilatory this compound oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Anaerobic dissimilatory this compound oxidation, an extremely efficient concept of microbial electron economy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. AMP-dependent this compound dehydrogenase, a phosphorylating enzyme in dissimilatory this compound oxidation [kops.uni-konstanz.de]

- 17. pnas.org [pnas.org]

- 18. mdpi.com [mdpi.com]

- 19. This compound, an Analog of Phosphate, Suppresses the Coordinated Expression of Genes under Phosphate Starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. hortidaily.com [hortidaily.com]

- 22. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 23. canterbury.ac.nz [canterbury.ac.nz]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Microbial Oxidation of Phosphite to Phosphate: A Technical Guide to Metabolic Pathways, Enzymology, and Experimental Methodologies

Abstract

Phosphite (PO₃³⁻), a reduced form of phosphorus, is a kinetically stable compound found in various terrestrial and aquatic environments, sometimes constituting a significant fraction of the total dissolved phosphorus.[1][2] Despite the thermodynamic favorability of its oxidation to phosphate (PO₄³⁻), this process is slow abiotically.[1] However, a diverse range of microorganisms has evolved specialized metabolic pathways to catalyze this oxidation, playing a crucial role in the biogeochemical cycling of phosphorus.[2][3] This technical guide provides an in-depth overview of the microbial oxidation of this compound, targeting researchers, scientists, and professionals in drug development. It details the core metabolic strategies—Assimilatory and Dissimilatory this compound Oxidation—the enzymology of key catalysts like this compound dehydrogenase, quantitative data on reaction kinetics and microbial growth, and detailed protocols for relevant experimental procedures.

Introduction to Microbial this compound Metabolism

The oxidation of this compound to phosphate is a highly exergonic process with a standard redox potential (E'°) of -650 mV.[1][2] While chemically stable, microorganisms harness this potential for two primary physiological purposes: to acquire phosphorus for cellular growth (assimilation) or to conserve energy by using this compound as an electron donor (dissimilation).[1]

-

Assimilatory this compound Oxidation (APO): In environments where the more common phosphorus source, phosphate, is scarce, some microbes can oxidize this compound to phosphate, which is then incorporated into essential biomolecules like nucleic acids and phospholipids.[1][4] This capability provides a competitive advantage in phosphate-limited conditions.

-

Dissimilatory this compound Oxidation (DPO): Certain anaerobic microorganisms utilize this compound as a chemolithotrophic electron donor to fuel their energy metabolism.[2][5] This process, which can be coupled to the reduction of various electron acceptors like sulfate or carbon dioxide, represents one of the most energetically favorable microbial metabolisms known.[5][6] DPO is considered an ancient metabolic pathway that may have been significant on early Earth when this compound was more abundant.[3][5]

The presence of this compound in modern environments, ranging from 0.1 to 1.3 µM and accounting for up to 33% of total dissolved phosphorus in some systems, underscores the ongoing relevance of these microbial processes.[1][5]

Metabolic Pathways of this compound Oxidation

The biochemical routes for this compound oxidation are distinct, reflecting their different metabolic roles.

Assimilatory this compound Oxidation (APO)